Cas no 1807118-96-2 (4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride)

4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
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- インチ: 1S/C8H5ClF2N2O3S/c1-16-6-4(2-12)5(7(10)11)3-13-8(6)17(9,14)15/h3,7H,1H3
- InChIKey: SLZZZTHOWUVCDD-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=C(C#N)C(C(F)F)=CN=1)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 416
- トポロジー分子極性表面積: 88.4
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029039889-250mg |
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride |
1807118-96-2 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
Alichem | A029039889-500mg |
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride |
1807118-96-2 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
Alichem | A029039889-1g |
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride |
1807118-96-2 | 95% | 1g |
$3,039.75 | 2022-03-31 |
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chlorideに関する追加情報
Professional Introduction to 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride (CAS No. 1807118-96-2)
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, with the CAS number 1807118-96-2, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a cyano group, a difluoromethyl group, and a methoxy group on a pyridine core, make it a versatile building block for the development of novel therapeutic agents.
The< strong>pyridine scaffold is one of the most widely used heterocyclic structures in drug discovery due to its favorable electronic properties and biological compatibility. The introduction of electron-withdrawing groups such as the cyano group and electron-donating groups like the methoxy group enhances the reactivity and selectivity of the compound, making it an attractive candidate for further functionalization. Additionally, the< strong>difluoromethyl group is known for its ability to improve metabolic stability and binding affinity in drug candidates.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorinated moieties into drug molecules. The< strong>difluoromethyl group, in particular, has been extensively studied for its potential to enhance pharmacokinetic properties such as solubility and bioavailability. The compound 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride exemplifies this trend by providing a ready-made platform for further derivatization.
The sulfonyl chloride functionality in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property is particularly useful in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design. The cyano group also serves as a versatile handle for further chemical transformations, allowing for the introduction of additional functional groups or modifications.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing complex heterocyclic compounds like 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride. These innovations have not only improved yield but also reduced costs, making it more feasible to explore its applications in drug development. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents at specific positions on the pyridine ring with high precision.
The< strong>4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride has shown promise in several preclinical studies as a precursor for bioactive molecules targeting various diseases. Its structural motifs are found in several known pharmaceuticals, indicating its potential utility in developing new treatments. Researchers have explored its use in synthesizing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The combination of electron-withdrawing and donating groups on the pyridine ring allows for fine-tuning of electronic properties, which is essential for achieving optimal binding interactions with biological targets.
The< strong>difluoromethyl group's ability to modulate lipophilicity and metabolic stability has been particularly highlighted in studies aiming to improve drug-like properties. By incorporating this moiety into drug candidates, researchers can enhance their pharmacokinetic profiles, leading to better therapeutic outcomes. The sulfonyl chloride functionality further contributes to this by providing a site for selective functionalization, allowing chemists to tailor the molecule's properties as needed.
In conclusion, 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride (CAS No. 1807118-96-2) represents a valuable tool in modern drug discovery. Its unique structural features and reactivity make it an excellent intermediate for synthesizing novel biologically active compounds. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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